3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200248
InChI: InChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14)
SMILES:
Molecular Formula: C10H7F2NOS
Molecular Weight: 227.23 g/mol

3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol

CAS No.:

Cat. No.: VC16200248

Molecular Formula: C10H7F2NOS

Molecular Weight: 227.23 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol -

Specification

Molecular Formula C10H7F2NOS
Molecular Weight 227.23 g/mol
IUPAC Name 3-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one
Standard InChI InChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14)
Standard InChI Key JLZFCMYNOOYCGR-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=O)C(=C1)C2=CC=C(S2)C(F)F

Introduction

Structural Characteristics and Nomenclature

Core Framework

The compound’s backbone consists of a pyridine ring (C₅H₅N) with a hydroxyl (-OH) group at the 2-position, forming pyridin-2-ol. At the 3-position, a thienyl group (C₄H₃S) is attached, which itself is substituted with a difluoromethyl (-CF₂H) group at the 5-position of the thiophene ring . This combination introduces both electron-withdrawing (fluorine) and electron-donating (hydroxyl) effects, creating a polarized electronic environment.

Stereoelectronic Effects

The difluoromethyl group’s strong electron-withdrawing nature likely reduces electron density on the thiophene ring, enhancing the pyridin-2-ol’s acidity. Comparatively, 5-(3,4-difluorophenyl)pyrimidin-2-ol exhibits a pKa of ~8.2 due to fluorine’s inductive effects , suggesting similar behavior in this compound. The thiophene’s sulfur atom may participate in conjugation, potentially stabilizing charge-separated intermediates.

Hypothetical Synthesis Pathways

Thiophene Substitution Strategies

A plausible route involves Suzuki-Miyaura coupling between 3-bromopyridin-2-ol and 5-(difluoromethyl)thiophene-2-boronic acid. This method, widely used for biaryl syntheses, could achieve moderate yields under palladium catalysis . Alternatively, direct electrophilic substitution on pyridin-2-ol using a pre-functionalized thiophene derivative might be feasible, though regioselectivity challenges may arise.

Functional Group Interconversion

The difluoromethyl group could be introduced via radical trifluoromethylation followed by selective fluorination. For instance, 5-nitro-3-(trifluoromethyl)pyridin-2-ol is synthesized using HNO₃/H₂SO₄ nitration followed by POCl₃-mediated chlorination . Adapting this approach, 5-(difluoromethyl)thiophene might be prepared through halogen exchange reactions using HF sources.

Predicted Physicochemical Properties

Molecular Properties

Using the PubChem CID 53222278 and 99368-66-8 entries as benchmarks, Table 1 estimates key parameters for 3-[5-(difluoromethyl)-2-thienyl]pyridin-2-ol:

Table 1: Comparative Molecular Properties

PropertyTarget Compound5-(3,4-Difluorophenyl)pyrimidin-2-ol 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
Molecular Weight (g/mol)229.21 (calculated)208.16208.09
LogP1.8–2.3 (predicted)1.541.09
Water Solubility (mg/mL)<1.01.081.08
Hydrogen Bond Donors111

Spectroscopic Features

  • ¹H NMR: Expected signals at δ 6.8–7.5 ppm (thiophene protons), δ 8.2–8.6 ppm (pyridine H-4 and H-6), and δ 10.5–11.0 ppm (hydroxyl proton, broad).

  • ¹⁹F NMR: Two distinct peaks for CF₂H at δ -110 to -115 ppm (geminal fluorines) .

Knowledge Gaps and Research Directions

Experimental Validation Needs

  • Crystal structure determination to confirm regiochemistry

  • Kinetic studies of hydroxyl

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